

# 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS number

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## Compound of Interest

Compound Name: 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No.: B1423598

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## An In-Depth Technical Guide to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of **6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine**, a pivotal intermediate in the synthesis of contemporary therapeutics. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and applicable understanding of the compound's properties, synthesis, and applications.

## Introduction: A Versatile Pyrimidine Building Block

**6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine** is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry. Its structural framework, featuring a reactive chlorine atom and a modifiable amine substituent, makes it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine core is a recurring motif in numerous approved drugs, and this particular compound serves as a key precursor for targeted therapies, including kinase inhibitors. The CAS number for this compound is 1159822-73-7.<sup>[1]</sup>

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and formulation. The key characteristics of **6-chloro-N-**

(2,2-dimethoxyethyl)pyrimidin-4-amine are summarized below.

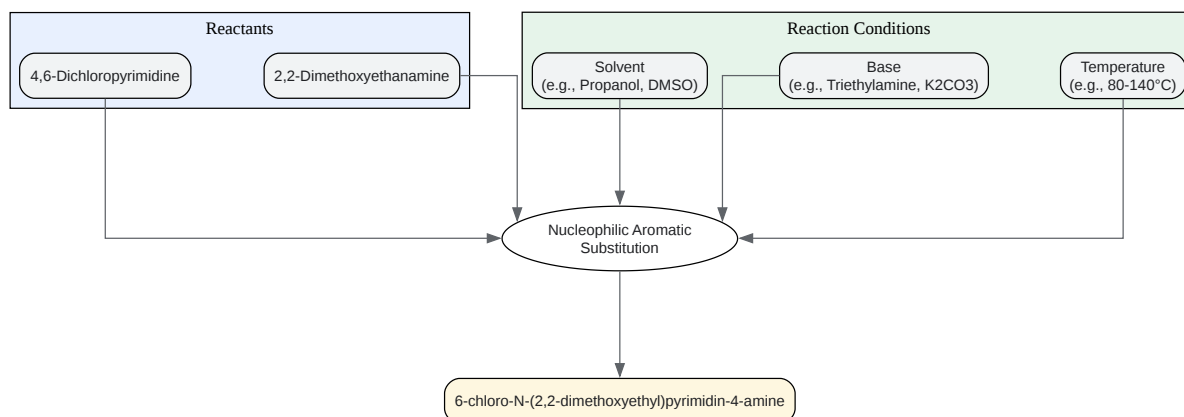
Property	Value	Source
IUPAC Name	6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine	[1]
CAS Number	1159822-73-7	[1]
PubChem CID	50999305	[1]
Molecular Formula	C8H12ClN3O2	Calculated
Molecular Weight	217.65 g/mol	Calculated
Typical Purity	>95%	[1]
Storage	Store in a dry, cool, and well-ventilated place.	[2]
SMILES	<chem>COC(OC)CNc1cc(Cl)ncn1</chem>	[1]

## Synthesis and Experimental Protocol

The synthesis of **6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine** is typically achieved through a nucleophilic aromatic substitution reaction. The protocol detailed below is a robust and reproducible method, with explanations for the critical steps.

### Synthetic Pathway Overview

The reaction involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by 2,2-dimethoxyethanamine. The regioselectivity of this reaction is a key consideration, and controlling the reaction conditions is crucial for achieving the desired product with high yield and purity.



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Caption: Synthetic workflow for **6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine**.

## Step-by-Step Experimental Protocol

- **Reaction Setup:** To a solution of 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as anhydrous propanol or DMSO, add 2,2-dimethoxyethanamine (1-1.2 equivalents).<sup>[3]</sup>
  - **Rationale:** The choice of a polar aprotic solvent like DMSO can facilitate the dissolution of the reactants and promote the reaction rate. Propanol is also a viable option. Using a slight excess of the amine can help drive the reaction to completion.
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.

- Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
- Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).<sup>[3]</sup>
  - Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to occur. The specific temperature will depend on the solvent used. Microwave-assisted synthesis can also be employed to reduce reaction times.<sup>[3]</sup>
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. The filtrate is typically diluted with water and extracted with an organic solvent like ethyl acetate.
  - Rationale: The aqueous work-up helps to remove the base and any other water-soluble byproducts.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure **6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine**.
  - Rationale: Purification is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.

## Applications in Drug Discovery and Development

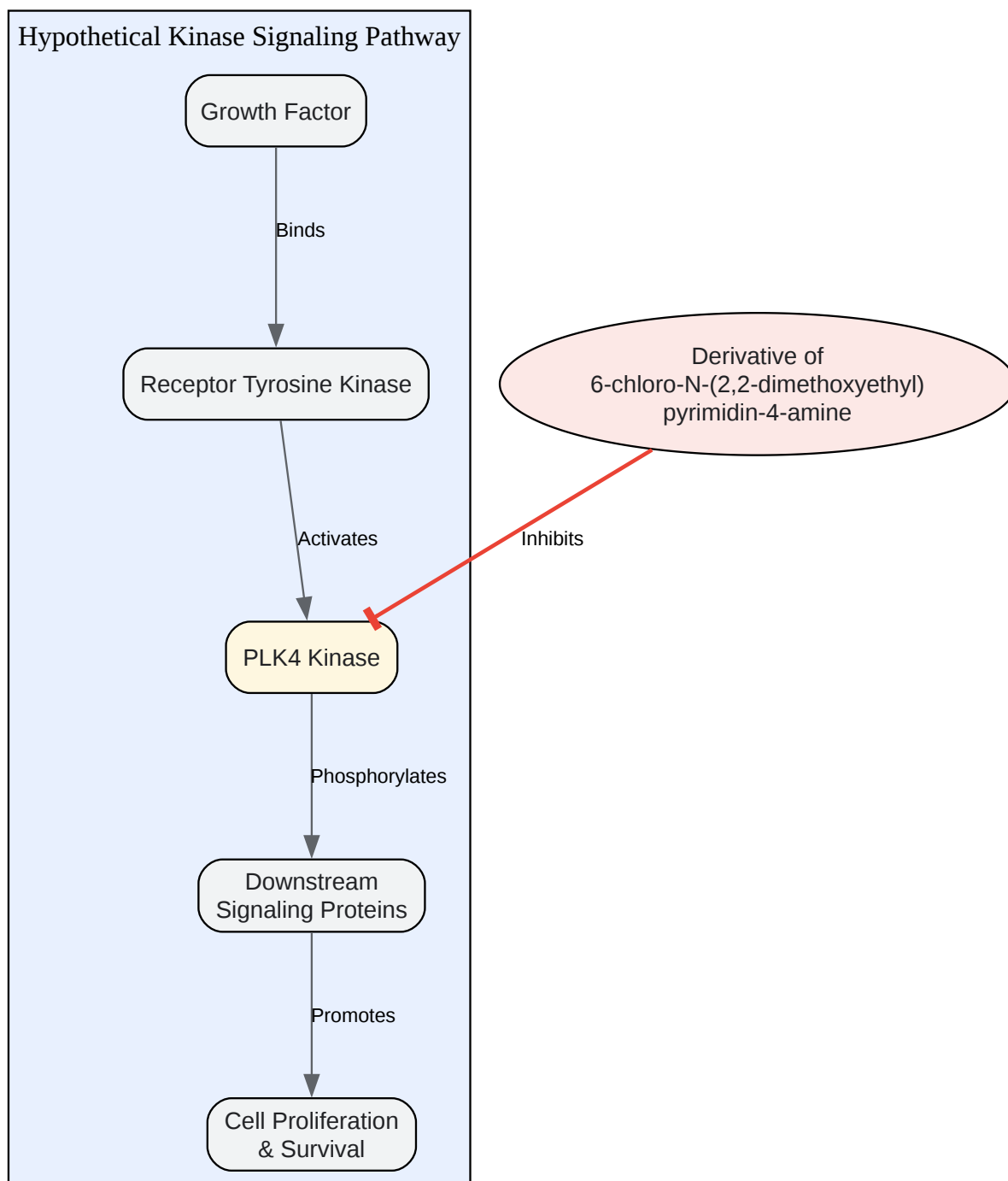
The strategic placement of the chloro and N-(2,2-dimethoxyethyl) groups on the pyrimidine ring makes this compound a versatile intermediate for creating libraries of potential drug candidates.

## Precursor for Kinase Inhibitors

The chloro group at the 6-position is a prime site for further functionalization, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl or heteroaryl groups, which are common features in the hinge-

binding region of kinase inhibitors. The amine side chain can also be modified, for instance, by deprotection of the acetal to the aldehyde, which can then undergo further reactions.

Substituted pyrimidines are core structures in many Polo-like kinase (PLK) inhibitors, which are being investigated as anticancer agents.<sup>[4]</sup>



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Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[2\]](#)[\[5\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[\[2\]](#)[\[6\]](#) Avoid contact with skin and eyes.[\[2\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[5\]](#)
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[\[7\]](#)
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[\[7\]](#)
  - Inhalation: Move to fresh air.[\[7\]](#)
  - Ingestion: Do not induce vomiting. Seek immediate medical attention.[\[2\]](#)

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure.
- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and purity.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[\[1\]](#)

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